molecular formula C24H24N2O4 B2546138 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 1790234-95-5

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Cat. No.: B2546138
CAS No.: 1790234-95-5
M. Wt: 404.466
InChI Key: LFILPELSHAQXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a synthetic organic compound featuring a benzhydryl group and a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a hydroxyethyl urea bridge. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is a privileged structure in medicinal chemistry and is recognized for its potential in drug discovery . Specifically, derivatives of this scaffold have been identified as inhibitors of key enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in oncology for the treatment of cancers with deficiencies in DNA repair pathways . Compounds incorporating the benzhydryl (diphenylmethyl) group are also common in pharmaceutical agents, often contributing to potent receptor binding. The urea functional group in this molecule can serve as a key pharmacophore, potentially enabling critical hydrogen-bonding interactions with biological targets. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of enzyme inhibition and oncology research. It is also a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies in medicinal chemistry programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzhydryl-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-20(19-11-12-21-22(15-19)30-14-13-29-21)16-25-24(28)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,23,27H,13-14,16H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFILPELSHAQXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 398.46 g/mol

Structural Features

The compound features a benzhydryl group, a urea moiety, and a dihydrobenzo[b][1,4]dioxin derivative, which contribute to its biological activity. The presence of the hydroxyethyl group enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC23H26N2O4
Molecular Weight398.46 g/mol
CAS NumberNot available

Anticancer Activity

Research has indicated that derivatives of urea and benzothiazole exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown activity against various cancer cell lines. In vitro studies demonstrated that certain urea derivatives inhibit cell proliferation in human breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Urea derivatives are known for their broad-spectrum antimicrobial activities. In particular, compounds similar to this compound have been evaluated for their efficacy against bacteria and fungi. For instance, studies reported that urea-based compounds demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various microbial strains .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The compound may inhibit key enzymes or receptors that are crucial for tumor growth or microbial survival.

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives revealed that modifications at the benzhydryl position significantly enhanced anticancer potency. The synthesized compounds were tested against several cancer cell lines, showing IC50 values ranging from 0.004 μM to 10 μM depending on the structural modifications .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of urea derivatives similar to this compound, researchers found that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the hydroxyethyl group in enhancing solubility and bioactivity .

Scientific Research Applications

Research has indicated that 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea exhibits various biological activities:

  • Anticancer Activity : Studies have shown that similar compounds with benzhydryl and urea moieties can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
  • Antimicrobial Properties : Compounds derived from benzhydryl structures have been evaluated for their antimicrobial effects against various bacterial strains. These studies typically involve in vitro assays to determine the minimum inhibitory concentration (MIC) against pathogens.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that derivatives of benzhydryl urea exhibited significant cytotoxic effects on various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer potency. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea with structurally or functionally related compounds, focusing on synthesis, substituent effects, and biological relevance.

Structural Analogues with Dihydrodioxin Moieties

Compound Name Key Structural Features Synthesis Yield Biological Target Key Differences
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) Imidazole core, furan, dihydrodioxin Recrystallized (yield unspecified) Drug-likeness (in-silico) Lacks urea; replaces hydroxyethyl with imidazole-furan.
4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)ethyl)-2-methoxyphenol Aminoethyl linker, phenol, methoxy 52% Not specified Substitutes urea with phenol-methoxy; aminoethyl vs. hydroxyethyl.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)propan-2-amine Propan-2-amine, fluoromethoxybenzyl Not specified Antiviral (VEEV) Replaces urea with amine; lacks hydroxyethyl.
3-(4-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Pyrimidine, isoindolinone 10.1% Kinase (ALK/Cereblon) Complex heterocyclic core; no benzhydryl or urea.
1-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)urea (8h) Urea, chloro, methoxy-biphenyl 54.9% Not specified Retains urea but replaces benzhydryl with chloro-methoxy-biphenyl.

Substituent and Functional Group Analysis

  • Urea vs.
  • Benzhydryl vs. Aryl Groups : The benzhydryl moiety offers steric bulk and lipophilicity compared to simpler aryl groups (e.g., methoxybenzyl in ), which may improve membrane permeability but reduce solubility.
  • Hydroxyethyl vs. Aminoethyl/Chloromethyl: The hydroxyethyl chain in the target compound could confer better solubility than chloromethyl derivatives (e.g., ) but less basicity than aminoethyl analogs (e.g., ).

Drug-Likeness and Bioactivity

  • DDFDI () and compound 8h () underwent drug-likeness or ADMET predictions, highlighting the importance of the dihydrodioxin scaffold in balancing LogP and solubility.
  • The hydroxyethyl-urea motif in the target compound may improve metabolic stability compared to ester- or amine-containing analogs.

Structural Similarity Scores

Per , the closest analogs (similarity scores 0.93–0.98) retain the dihydrodioxin core but lack critical features like the urea or benzhydryl groups. For example:

  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (similarity 0.98): Simplifies the structure to an ethylamine side chain .
  • 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amino)ethanol (similarity 0.93): Replaces urea with ethanolamine .

Q & A

Q. What validation protocols ensure reproducibility in cross-laboratory pharmacological evaluations?

  • Methodological Answer : Adopt standardized assay protocols (e.g., CLSI guidelines) with positive/negative controls. Use inter-laboratory ring tests to evaluate variability in IC50_{50} values. Share raw data via platforms like Zenodo to enable meta-analyses. Training programs like Chemical Biology Methods & Experimental Design courses ensure methodological consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.